2-acetamido-N-benzyl-2-bromoacetamide
Description
Properties
Molecular Formula |
C11H13BrN2O2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
2-acetamido-N-benzyl-2-bromoacetamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-8(15)14-10(12)11(16)13-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
NGBWVSSPZVFOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)NCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Contextualization Within Alpha Haloacetamide Chemistry
Alpha-haloacetamides are a class of organic compounds characterized by an acetamide (B32628) backbone with a halogen atom at the α-carbon. rsc.org This structural feature imparts a unique chemical reactivity, making them valuable intermediates in a variety of organic transformations. The presence of the electron-withdrawing halogen and the adjacent carbonyl group activates the α-carbon for nucleophilic substitution and facilitates a range of cyclization and condensation reactions. manac-inc.co.jp
The reactivity of α-haloacetamides is influenced by the nature of the substituents on both the amide nitrogen and the α-carbon. rsc.org In the case of 2-acetamido-N-benzyl-2-bromoacetamide, the presence of the acetamido group at the α-position is expected to modulate the electronic properties and steric environment of the reactive center. The N-benzyl group on the amide nitrogen further influences the molecule's conformation and reactivity.
The general synthetic utility of α-haloacetamides stems from their ability to act as electrophilic building blocks. The carbon-halogen bond is susceptible to cleavage, allowing for the introduction of various nucleophiles. wikipedia.org This reactivity has been widely exploited in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. rsc.org
Significance in Contemporary Organic Synthesis and Chemical Biology
While direct research on 2-acetamido-N-benzyl-2-bromoacetamide is limited in publicly available literature, its structural motifs suggest significant potential in both organic synthesis and chemical biology.
In Organic Synthesis, this compound could serve as a versatile precursor for the synthesis of novel nitrogen-containing heterocycles. The presence of two amide functionalities and a reactive bromine atom offers multiple sites for chemical modification. For instance, intramolecular cyclization could lead to the formation of piperazine-2,5-dione derivatives or other complex cyclic structures. Furthermore, the bromine atom can be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups. This could be particularly useful in the construction of libraries of compounds for drug discovery.
The broader class of α-haloacetamides has been successfully employed in radical cyclization reactions to form lactams, such as pyrrolidinones and piperidones. acs.org It is plausible that this compound could undergo similar transformations, providing access to functionalized lactam structures that are key components of many bioactive molecules.
In Chemical Biology, molecules containing the acetamide (B32628) and N-benzylacetamide moieties have shown biological activity. For example, derivatives of N-benzyl-2-acetamido-propionamide have been investigated as anticonvulsant agents. scilit.com The introduction of a bromine atom at the α-position of the N-benzylacetamide core, as in the title compound, could lead to new biological activities or enhance existing ones. The bromine atom can act as a handle for bioconjugation or as a site for interaction with biological targets.
Furthermore, peptoids, which are N-substituted glycine (B1666218) oligomers, have emerged as a promising class of peptidomimetics in drug discovery. The synthesis of peptoids often involves the use of bromoacetamide. abq.org.br The structure of this compound shares features with peptoid precursors, suggesting its potential utility in the synthesis of novel peptoid-like structures with unique conformational properties and biological activities.
Scope and Research Trajectories for 2 Acetamido N Benzyl 2 Bromoacetamide Studies
Direct Bromination Approaches
Direct methods involving the acylation of benzylamine and its analogues with reactive brominated acetylating agents are common for forming the N-benzyl-2-bromoacetamide core structure.
A primary and straightforward route to N-benzyl-2-bromoacetamide involves the acylation of benzylamine. This nucleophilic substitution reaction utilizes highly reactive bromoacetyl halides.
Bromoacetyl bromide is a frequently used reagent for the synthesis of N-substituted-2-bromoacetamides. The reaction involves treating an amine with bromoacetyl bromide, often in the presence of a base or in an aqueous medium to neutralize the hydrogen bromide byproduct. nih.govwiley-vch.de One general procedure describes adding bromoacetyl bromide to a solution of the amine in dichloromethane in the presence of pyridine at 0 °C. wiley-vch.de Another study reports the vigorous stirring of various amines with bromoacetyl bromide in distilled water, with the pH adjusted to 9-10 using a sodium carbonate solution, to produce N-substituted-2-bromoacetamides. nih.gov
A series of N-acylated N-substituted sulfonamides were also prepared by reacting N-substituted-N-(p-toluene) sulfonamides with bromoacetyl bromide using a catalytic amount of anhydrous zinc chloride (ZnCl2). mdpi.com
Table 1: Synthesis of N-Substituted Bromoacetamides using Bromoacetyl Bromide
| Amine | Reagent | Solvent | Base/Catalyst | Product | Reference |
|---|---|---|---|---|---|
| Benzylamine | Bromoacetyl Bromide | Dichloromethane | Pyridine | N-Benzyl-2-bromoacetamide | wiley-vch.de |
| Various alkyl/aryl amines | Bromoacetyl Bromide | Water | Na2CO3 | N-(Substituted)-2-bromoacetamides | nih.gov |
Bromoacetyl chloride serves as an alternative to bromoacetyl bromide for the acylation of amines. A patented method for synthesizing bromoacetamide involves a multi-step process where an intermediate, such as an ester, is formed from a brominated acetic acid derivative, which is then subjected to amination. google.com This indicates the utility of bromoacetyl chloride as a precursor in the synthesis of bromoacetamide compounds.
Acylation of Benzylamine with Brominated Reagents
Strategic Multi-Step Synthesis for Bromoacetamide Derivatives
Multi-step synthesis allows for the construction of more complex molecules containing the bromoacetamide moiety. libretexts.orgyoutube.com These strategies often involve the initial synthesis of a core structure, which is then functionalized in subsequent steps.
For example, a synthetic route to a series of 1,3,4-oxadiazole hybrids involved a multi-step process where N-(substituted)-2-bromoacetamides were first synthesized by reacting various primary amines with bromoacetyl bromide. nih.gov These bromoacetamide intermediates then served as electrophiles in a subsequent reaction with a nucleophilic piperidine-based oxadiazole to yield the final complex products. nih.gov Similarly, the synthesis of substituted acetamide (B32628) derivatives as potential enzyme inhibitors began with the condensation of substituted anilines with a protected amino acid, followed by deprotection and subsequent reaction with a glyoxylyl chloride to yield the target molecules. nih.gov
A method for preparing bromoacetamide from acetic acid or acetyl chloride involves a sequence of bromination, followed by esterification or acylation to form bromoacetyl chloride, and finally an amination reaction. google.com
Optimization of Reaction Conditions and Yield Enhancement in N-Substituted 2-Bromoacetamide (B1266107) Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of N-substituted 2-bromoacetamides. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and reaction time.
In the synthesis of N-acylated N-substituted sulfonamides using bromoacetyl bromide, it was found that the reaction could be successfully carried out in dry benzene, toluene, or chloroform at elevated temperatures. mdpi.com A critical factor for the success of this reaction was the activation of the anhydrous ZnCl2 catalyst, without which the conversion was incomplete. mdpi.com The general method involved dissolving the sulfonamide in hot benzene or toluene, adding bromoacetyl bromide and the ZnCl2 catalyst, and heating the suspension under reflux for several hours. mdpi.com
Another study optimized the reaction conditions for the oxidation of 3-oxobutanamides to 2,2-dihalo-N-phenylacetamides by screening different solvents, temperatures, and reagent quantities. researchgate.net The best results were achieved in dioxane at room temperature. researchgate.net While this reaction does not produce a monobromo-acetamide, the optimization process highlights the systematic approach used by chemists to enhance reaction outcomes.
Microwave-assisted synthesis has also been shown to outperform conventional methods in terms of yield and reaction time for the synthesis of N-substituted acetamide derivatives of 1,3,4-oxadiazoles. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Acetamido-N-benzyl-2-ethoxyacetamide |
| Benzylamine |
| Bromoacetyl Bromide |
| Bromoacetyl Chloride |
| N-Benzyl-2-bromoacetamide |
| N-bromoacetamide |
| N,N-dibromoacetamide |
| Acetic Acid |
| Acetyl Chloride |
| Zinc Chloride |
| Pyridine |
| Sodium Carbonate |
| Dichloromethane |
| Toluene |
| Chloroform |
| Benzene |
| Dioxane |
Nucleophilic Substitution Reactions at the Alpha-Bromo Center
The core reactivity of this compound involves the displacement of the bromide ion by a nucleophile. The carbonyl group's electron-withdrawing nature enhances the electrophilicity of the alpha-carbon, making it prone to SN2-type reactions. youtube.comyoutube.com This reactivity profile enables the synthesis of various derivatives through the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Hydroxylamine and its derivatives are classified as alpha-nucleophiles, which possess a lone pair of electrons on an atom adjacent to the nucleophilic center, sometimes leading to enhanced reactivity. frontiersin.org The reaction of this compound with hydroxylamine is expected to proceed via a nucleophilic substitution mechanism. The nitrogen atom of hydroxylamine attacks the electrophilic alpha-carbon, displacing the bromide ion to form 2-acetamido-N-benzyl-2-(N-hydroxyamino)acetamide.
This transformation introduces a hydroxyamino functional group, a valuable moiety in medicinal chemistry and for further synthetic modifications. The reaction conditions, such as solvent and base, would need to be carefully controlled to favor the desired substitution product and minimize potential side reactions.
Table 1: Hypothetical Reaction Parameters for Hydroxylamine Substitution This table presents plausible conditions based on general nucleophilic substitution reactions, as direct experimental data for this specific reaction was not found.
| Parameter | Condition | Purpose |
| Nucleophile | Hydroxylamine (NH₂OH) or its salt | Provides the hydroxyamino group |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | To dissolve reactants and facilitate SN2 reaction |
| Base | Mild, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) | To neutralize HBr byproduct |
| Temperature | Room temperature to moderate heating (e.g., 25-60 °C) | To provide activation energy without promoting decomposition |
Nitrogen-based nucleophiles, particularly primary and secondary amines, readily react with α-bromoacetamides. chemguide.co.uk This pathway is a cornerstone for building molecular complexity and synthesizing precursors for amino acids and peptidomimetics.
A classic method for preparing primary amines from alkyl halides is the Gabriel synthesis. wikipedia.orglibretexts.org This method utilizes the potassium salt of phthalimide as an ammonia surrogate, which acts as a nucleophile to displace a halide. thermofisher.comchemistrysteps.com In this context, this compound can be reacted with potassium phthalimide. The phthalimide anion attacks the alpha-carbon, displacing the bromide and forming an N-alkylated phthalimide derivative, specifically N-benzyl-2-phthalylamido-acetamide.
This method is advantageous as it prevents the over-alkylation that often plagues reactions using ammonia directly. chemistrysteps.com The reaction is typically carried out in a polar aprotic solvent like DMF to facilitate the SN2 reaction. nrochemistry.com
The phthalimide group installed in the previous step serves as a protected form of a primary amine. This protecting group can be removed to unveil the free amine. A common and mild method for this deprotection is the Ing-Manske procedure, which involves treatment with hydrazine (N₂H₄) in a solvent such as ethanol. wikipedia.orgnrochemistry.com This reaction cleaves the phthalimide to yield the desired primary amine, N-benzyl-2-aminoacetamide, and a phthalhydrazide precipitate, which can often be easily removed by filtration. wikipedia.org
Once the primary amine is obtained, it can be further functionalized. For instance, it can be converted to a guanidino derivative. The guanidinium group is a key functional element in many biologically active molecules. nih.gov The synthesis of N-benzyl-2-guanidinoacetamide can be achieved by treating the primary amine with a guanidinylating agent. Various reagents exist for this purpose, such as N,N′-di-Boc-N″-triflyl-guanidine or 1-H-pyrazole-1-carboxamidine, which react with the amine to install the guanidino group, often under basic conditions. nih.govgoogle.com
Table 2: Summary of Amino and Guanidino Derivative Synthesis
| Step | Starting Material | Reagent(s) | Key Intermediate/Product |
| 1 | This compound | Potassium phthalimide | N-Benzyl-2-phthalylamido-acetamide |
| 2 | N-Benzyl-2-phthalylamido-acetamide | Hydrazine (N₂H₄) | N-Benzyl-2-aminoacetamide |
| 3 | N-Benzyl-2-aminoacetamide | Guanidinylating agent (e.g., N,N′-di-Boc-N″-triflyl-guanidine) | N-Benzyl-2-guanidinoacetamide |
Aromatic amines, such as substituted anilines, can also serve as nucleophiles to displace the bromide from the alpha-carbon. The reaction of this compound with an aniline derivative like 2-(hydroxymethyl)aniline would result in the formation of a new C-N bond, yielding an N-substituted 2-phenylaminoacetamide derivative. This type of reaction is a standard N-alkylation of an amine, where the α-bromoacetamide acts as the alkylating agent. chemguide.co.uk The reaction typically requires a base to neutralize the hydrobromic acid formed as a byproduct and may require heating to proceed at a reasonable rate.
Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles, particularly for SN2 reactions. chemistrysteps.comlibretexts.org Sulfur's high nucleophilicity allows it to effectively attack the electrophilic alpha-carbon of this compound, displacing the bromide and forming a thioether linkage (C-S-C).
This reaction is highly efficient and chemoselective. Studies comparing the reactivity of bromoacetyl groups with other functionalities have shown that the reaction with thiols can be controlled by adjusting the pH. nih.gov Thiolates are more potent nucleophiles than thiols, so the reaction is often performed in the presence of a base to deprotonate the thiol. youtube.com This pathway provides a straightforward method for introducing sulfur-containing moieties into the acetamide scaffold, which is useful for synthesizing compounds with diverse biological and material properties.
Reactivity Towards Other Heteroatom Nucleophiles
The presence of a bromine atom on the carbon alpha to the amide carbonyl group makes this position highly electrophilic. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) with a wide range of heteroatom nucleophiles. numberanalytics.com This reactivity allows for the facile introduction of oxygen, nitrogen, and sulfur-containing functional groups, making the bromoacetamide scaffold a valuable building block in organic synthesis.
The general reaction involves the attack of a nucleophile on the α-carbon, displacing the bromide ion. This alkylation reaction is fundamental to the derivatization of the this compound core.
General Reaction Scheme:
Nu:- + Br-CH(NHCOCH3)-CONH-Bn → Nu-CH(NHCOCH3)-CONH-Bn + Br-
The efficiency of the reaction is influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature. Common heteroatom nucleophiles include alkoxides, phenoxides, amines, and thiols.
Below is a table summarizing the expected products from the reaction of this compound with various heteroatom nucleophiles.
| Nucleophile | Nucleophile Type | Reagent Example | Product Class |
| Oxygen | Alkoxide | Sodium ethoxide (NaOEt) | α-Alkoxy-acetamide |
| Oxygen | Phenoxide | Sodium phenoxide (NaOPh) | α-Phenoxy-acetamide |
| Nitrogen | Primary Amine | Propylamine (CH3CH2CH2NH2) | α-(Alkylamino)-acetamide |
| Nitrogen | Secondary Amine | Diethylamine ((CH3CH2)2NH) | α-(Dialkylamino)-acetamide |
| Sulfur | Thiolate | Sodium thiophenoxide (NaSPh) | α-(Arylthio)-acetamide |
| Sulfur | Thiol | Ethanethiol (CH3CH2SH) | α-(Alkylthio)-acetamide |
Intramolecular Cyclization and Heterocyclic Ring Formation
The reactive nature of the bromoacetamide group also facilitates intramolecular reactions, leading to the formation of various heterocyclic structures. These cyclization pathways are crucial for synthesizing pharmacologically relevant scaffolds such as morpholin-2-ones and 1,3,4-oxadiazoles.
While this compound itself does not directly cyclize into a morpholin-2-one, its derivatives can. When the bromine atom is substituted by an amino alcohol (a molecule containing both an amine and a hydroxyl group), the resulting 2-(alkylamino)acetamide derivative can undergo intramolecular cyclization.
This transformation involves the nucleophilic attack of the hydroxyl group on the amide carbonyl carbon. researchgate.netresearchgate.net Studies have shown that this cyclization is often thermodynamically favored and can proceed under reflux conditions or even upon standing in solution over time. researchgate.net The reaction is a key step in the synthesis of the morpholin-2-one ring system, a common motif in medicinal chemistry. chemrxiv.org
The table below summarizes findings on the conversion of various 2-(alkylamino)acetamides to the corresponding morpholin-2-ones. researchgate.net
| Starting 2-(Alkylamino)acetamide (Substituents) | Reaction Conditions | Outcome |
| 3f (R' = CH2CH2OH, R'' = H) | 12 hours / reflux | Transformation to morpholin-2-one (4f) in ~30% yield |
| 3h (R' = CH2CH(OH)CH3, R'' = H) | 12 hours / reflux | Transformation to morpholin-2-one (4h) in ~30% yield |
| 3i (R' = CH2CH(OH)Ph, R'' = H) | 12 hours / reflux | Transformation to morpholin-2-one (4i) in ~30% yield |
| 3h (R' = CH2CH(OH)CH3, R'' = H) | 30 days in CDCl3 solution | Observation of transformation by 1H NMR |
The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, known for a wide range of biological activities. openmedicinalchemistryjournal.comjmpas.com Hybrid molecules incorporating both an acetamide and a 1,3,4-oxadiazole moiety can be synthesized using this compound as a key reactant.
A common synthetic strategy involves the S-alkylation of a pre-formed 1,3,4-oxadiazole-2-thiol with the bromoacetamide derivative. nih.govresearchgate.net In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic α-carbon of the bromoacetamide and displacing the bromide ion to form a stable thioether linkage. This method provides a straightforward and efficient route to novel hybrid structures. jchemrev.com
The general synthesis pathway is outlined below:
Formation of Hydrazide: An aromatic acid is treated with hydrazine hydrate.
Oxadiazole Ring Formation: The resulting hydrazide is reacted with carbon disulfide in the presence of a base to form the 5-substituted-1,3,4-oxadiazole-2-thiol.
Coupling Reaction: The oxadiazole-thiol is then coupled with this compound (or a similar α-haloacetamide) via nucleophilic substitution to yield the final hybrid molecule. nih.govresearchgate.net
The table below provides examples of such hybrid structures synthesized using related chloro/bromo-acetamide precursors.
| Oxadiazole Precursor | Acetamide Precursor | Resulting Hybrid Structure Class |
| 5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazole-2-thiol | Aryl acetamide derivatives | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives nih.gov |
| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | N-(4-acetylphenyl)-2-chloroacetamide | (Z)-2-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-(3-(aryl)acryloyl)phenyl)acetamides researchgate.net |
Electrophilic and Acylating Properties of the Bromoacetamide Moiety
The bromoacetamide moiety confers distinct electrophilic characteristics upon the molecule, centered on two primary sites: the α-carbon and the carbonyl carbon.
Electrophilic Alkylating Properties: As detailed previously, the carbon atom bonded to the bromine is a potent electrophilic center. The electron-withdrawing nature of both the adjacent amide carbonyl group and the bromine atom enhances its susceptibility to nucleophilic attack. This makes the bromoacetamide moiety an effective alkylating agent for a variety of nucleophiles, including amines, thiols, and carbanions. rsc.org This property is the foundation for most of its derivatization pathways. Furthermore, under photocatalytic conditions, α-bromoamides can form electrophilic carbon-centered radicals, which can participate in C-C bond-forming reactions with unactivated alkenes. nih.gov
Acylating Properties: The carbonyl carbon of the amide group is also an electrophilic site, though amides are generally less reactive as acylating agents compared to acid chlorides or anhydrides. Nucleophilic attack at this carbon can lead to the formation of a tetrahedral intermediate. nih.gov While typically less favorable than SN2 reaction at the α-carbon, acylation reactions can occur under specific conditions, such as with highly reactive organometallic reagents or through enzymatic catalysis. The stability of the resulting tetrahedral intermediate is a key factor in determining the reaction outcome. nih.gov
The dual reactivity of the bromoacetamide moiety is summarized below.
| Reactive Site | Property | Type of Reaction | Typical Reactants |
| α-Carbon (C-Br) | Electrophilic Alkylating Agent | Nucleophilic Substitution (SN2) | Heteroatom nucleophiles (amines, thiols, alkoxides) |
| Carbonyl Carbon (C=O) | Electrophilic Acylating Agent | Nucleophilic Acyl Addition/Substitution | Strong nucleophiles (e.g., organometallics), enzymes |
Spectroscopic and Crystallographic Characterization of 2 Acetamido N Benzyl 2 Bromoacetamide and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups within a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for a comprehensive analysis.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-acetamido-N-benzyl-2-bromoacetamide is expected to show distinct signals corresponding to each unique proton environment. Based on data from related N-benzyl acetamide (B32628) structures, the predicted chemical shifts would be in the following regions rsc.orgchemicalbook.com:
Aromatic Protons: The five protons of the benzyl (B1604629) group's phenyl ring would likely appear as a multiplet in the range of δ 7.20-7.40 ppm.
Amide Protons (N-H): Two separate signals for the two N-H protons are expected. The N-H proton of the benzylamide is anticipated to be a broad singlet or triplet around δ 6.0-6.5 ppm, while the acetamido N-H proton would also be a distinct signal in a similar region.
Methylene (B1212753) Protons (-CH₂-): The two protons of the benzyl methylene group, adjacent to a nitrogen atom, would likely appear as a doublet around δ 4.40 ppm, showing coupling to the adjacent N-H proton.
Methine Proton (-CHBr-): The single proton on the carbon bearing the bromine and acetamido group is expected to be a singlet or doublet in the downfield region, influenced by the adjacent electron-withdrawing groups.
Methyl Protons (-CH₃): The three protons of the acetamido methyl group would appear as a sharp singlet, typically around δ 2.00 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the key resonances are predicted as follows scielo.br:
Carbonyl Carbons (C=O): Two distinct signals for the two amide carbonyl carbons are expected in the δ 165-175 ppm range.
Aromatic Carbons: The carbons of the phenyl ring would show signals between δ 127-138 ppm.
Alpha-Carbon (-CHBr-): The carbon atom bonded to bromine would be found in the δ 30-50 ppm region.
Methylene Carbon (-CH₂-): The benzylic methylene carbon is expected around δ 44 ppm.
Methyl Carbon (-CH₃): The acetamido methyl carbon would give a signal at approximately δ 23 ppm.
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H | 7.20 - 7.40 (m, 5H) | 127.0 - 129.0 |
| Aromatic C-ipso | - | ~138 |
| Benzylamide N-H | ~6.0 - 6.5 (br s, 1H) | - |
| Acetamido N-H | ~6.0 - 7.0 (br s, 1H) | - |
| Benzyl -CH₂- | ~4.40 (d, 2H) | ~44 |
| -CHBr- | (Not available) | ~30-50 |
| Acetamido -CH₃ | ~2.00 (s, 3H) | ~23 |
| Benzylamide C=O | - | ~168 |
| Acetamido C=O | - | ~170 |
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is used to determine the spatial proximity of protons. For this compound, a NOESY experiment would be crucial for confirming its conformation in solution. Expected through-space correlations would include signals between the benzyl methylene protons (-CH₂-) and the ortho-protons of the phenyl ring, which would verify the connectivity and rotational dynamics of the benzyl group.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands, based on data from analogs like 2-bromoacetamide (B1266107) and N-benzylacetamide researchgate.netnih.govchemicalbook.comchemicalbook.com.
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide (Secondary) | 3300 - 3100 (likely two bands) |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C-H Stretch | Aliphatic (CH₃, CH₂, CH) | 3000 - 2850 |
| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1630 (likely two bands) |
| N-H Bend (Amide II) | Amide | 1570 - 1515 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
| C-Br Stretch | Bromoalkane | 650 - 550 |
The presence of two distinct amide groups would likely result in two separate C=O (Amide I) stretching bands and N-H stretching bands, reflecting their different chemical environments.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The molecular formula for this compound is C₁₁H₁₃BrN₂O₂, giving it a monoisotopic mass of approximately 284.02 g/mol .
In Electron Ionization Mass Spectrometry (EIMS), the molecule is expected to fragment in a predictable manner. Analysis of related compounds suggests key fragmentation pathways nih.govnist.gov:
Formation of the Benzyl/Tropylium Ion: A very common and typically abundant fragment for benzyl-containing compounds is the peak at m/z 91, corresponding to the [C₇H₇]⁺ ion.
Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is likely. This could result in the loss of the bromoacetyl group or the benzyl group.
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺.
| m/z Value | Predicted Fragment Ion |
|---|---|
| 284/286 | [M]⁺ Molecular ion (showing isotopic pattern for Br) |
| 205 | [M - Br]⁺ |
| 106 | [C₆H₅CH₂NH₂]⁺ |
| 91 | [C₇H₇]⁺ (Benzyl/Tropylium cation) |
X-ray Crystallography for Three-Dimensional Structural Analysis
While spectroscopic methods reveal the structure in solution or the gas phase, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. Although a crystal structure for this compound itself is not publicly available, analysis of closely related N-benzyl acetamide derivatives provides significant insight into its likely solid-state conformation and packing researchgate.netvensel.orgresearchgate.net.
The conformation of N-benzyl acetamide derivatives is heavily influenced by the planar nature of the amide (-C(=O)N-) group, which arises from resonance delocalization. In the solid state, this compound would be expected to adopt a conformation where both of its amide functionalities are nearly planar.
Key conformational features observed in analogs like N-benzylacetamide include researchgate.net:
Amide Planarity: The atoms of the C-C(=O)-N-H fragment tend to be coplanar.
Torsion Angles: The orientation of the benzyl group and the bromo-acetamido substituent relative to the central backbone is defined by torsion angles. In related structures, the phenyl ring is often twisted out of the plane of the adjacent acetamide group to minimize steric hindrance. For example, in N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, the benzyl group is significantly twisted relative to the central acetamide plane.
The way molecules arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by intermolecular forces, primarily hydrogen bonding in the case of amides.
For this compound, the two secondary amide groups (N-H) are strong hydrogen bond donors, and the two carbonyl groups (C=O) are strong hydrogen bond acceptors. This functionality is expected to dominate the crystal packing. Based on the crystal structure of N-benzylacetamide and other secondary amides, the most probable interaction is the formation of strong N-H···O=C hydrogen bonds researchgate.netnih.gov. These interactions typically link molecules into infinite chains or sheets.
In the crystal structure of N-benzylacetamide, molecules are linked by N-H···O hydrogen bonds to form infinite chains running through the lattice researchgate.net. A similar motif would be expected for this compound, potentially leading to a more complex two- or three-dimensional network due to the presence of two sets of donor/acceptor sites.
Computational and Theoretical Chemistry Studies of 2 Acetamido N Benzyl 2 Bromoacetamide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. For compounds analogous to 2-acetamido-N-benzyl-2-bromoacetamide, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate vibrational frequencies. researchgate.net
Key electronic structure parameters that can be computationally determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For instance, in a study of (2R)-2-acetamido-N-benzyl-3-methoxy propanamide, a related compound, the HOMO-LUMO energy gap was calculated to be 4.75 eV. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting intermolecular interactions. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can provide detailed information about charge transfer and intramolecular donor-acceptor interactions, revealing the stabilizing forces within the molecular structure. researchgate.net
Table 1: Representative Quantum Chemical Parameters for Acetamido-N-benzyl Derivatives
| Parameter | Description | Typical Computational Method | Significance |
|---|---|---|---|
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT/B3LYP | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | DFT | Predicts sites for electrophilic and nucleophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Analyzes intramolecular bonding and orbital interactions. | NBO Program | Reveals charge transfer and hyperconjugative interactions. |
| Mulliken Atomic Charges | A method for partitioning the total charge density among atoms. | DFT | Provides insight into the local electronic environment. |
Note: The data in this table is representative of the types of parameters calculated for similar compounds and is not specific to this compound due to a lack of available data.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and determine their relative energies.
For flexible molecules like N-benzylacetamides, multiple low-energy conformations can coexist in equilibrium. Computational studies on N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), for example, have shown the presence of a hindered cis(E)-trans(Z) rotational equilibrium around the amide bond. scielo.brresearchgate.net DFT calculations, often combined with a polarizable continuum model (PCM) to simulate solvent effects, can predict the geometries and relative energies of these stable conformers. scielo.brresearchgate.net
The exploration of the potential energy surface (PES) through relaxed scans of key dihedral angles is a common technique. This process helps to map the energy landscape and identify the minimum-energy structures. scielo.br For a molecule like this compound, the key dihedral angles would involve rotations around the N-benzyl bond, the C-N amide bond, and the C-C bond of the acetamido group.
Table 2: Key Rotational Equilibria in N-Benzylacetamide Systems
| Rotational Bond | Type of Isomerism | Influencing Factors | Computational Approach |
|---|---|---|---|
| Amide C-N Bond | E/Z (cis/trans) Isomerism | Steric hindrance, solvent effects, electronic factors | DFT with PCM, PES scanning |
| N-CH₂ (Benzyl) Bond | Rotational Conformers | Steric interactions between the benzyl (B1604629) ring and the rest of the molecule | DFT geometry optimization |
| Cα-C(O) Bond | Rotational Conformers | Intramolecular hydrogen bonding, steric effects | DFT geometry optimization |
Note: This table illustrates the types of conformational analyses performed on related molecules. Specific energy barriers and populations for this compound would require dedicated computational studies.
Molecular Dynamics Simulations and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules and their interactions with biological targets, such as proteins or lipid membranes, over time. mdpi.com While no specific MD studies on this compound were found, the methodology is widely applied in drug design and mechanistic studies for analogous compounds. mdpi.comresearchgate.net
MD simulations can be used to:
Predict Binding Modes: By docking the ligand (the molecule of interest) into the active site of a target protein, MD simulations can refine the binding pose and predict the stability of the ligand-protein complex.
Analyze Intermolecular Interactions: These simulations can detail the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.
Study Conformational Changes: MD can reveal how the ligand and the target protein adapt their conformations upon binding.
Investigate Membrane Interactions: For drug candidates, MD simulations are used to study how a molecule permeates or interacts with lipid bilayers, which is crucial for absorption and distribution. mdpi.com
In the context of anticonvulsant acetamide derivatives, molecular docking and MD simulations are used to understand how these molecules interact with potential targets like voltage-gated sodium channels. researchgate.net These studies help in optimizing the structure of the lead compound to enhance its binding affinity and biological activity.
Mechanistic Pathway Elucidation through Theoretical Modeling
Theoretical modeling is essential for understanding the mechanisms of chemical reactions, including synthetic pathways and metabolic transformations. For a compound like this compound, theoretical calculations can be employed to:
Map Reaction Coordinates: By calculating the energy profile along a reaction pathway, transition states can be identified, and activation energies can be determined. This is crucial for understanding reaction kinetics.
Investigate Reaction Mechanisms: For example, in the synthesis of related heterocyclic compounds, DFT calculations can help to elucidate multi-step reaction mechanisms, such as addition, rearrangement, and cyclization reactions. nih.gov
Predict Reactivity: As mentioned in section 5.1, quantum chemical descriptors can predict the most likely sites for chemical reactions. The presence of a bromine atom suggests potential for nucleophilic substitution reactions, and theoretical models could predict the feasibility and stereochemical outcome of such reactions.
Computational studies on the synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, for instance, have utilized DFT to determine the three-dimensional geometry of the synthesized molecule and confirm its structure. nih.gov Similar approaches could be applied to verify the structure and explore the reactivity of this compound and its potential reaction products.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Role as a Versatile Synthetic Intermediate for Complex Molecules
The utility of 2-acetamido-N-benzyl-2-bromoacetamide in organic synthesis is anchored in its identity as an α-halogenoacetamide. This class of compounds is recognized for its versatility in constructing complex, nitrogen-containing heterocyclic molecules (aza-heterocycles) that are often of significant biological interest. rsc.org The presence of the bromine atom alpha to the carbonyl group creates a reactive electrophilic site, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups.
Furthermore, α-halogenoacetamides can participate in domino and cycloaddition reactions. Depending on the reaction conditions and the nature of the substituents on the amide nitrogen, these molecules can act as formal 1,3-dipoles. rsc.org This reactivity opens pathways to a diverse range of heterocyclic scaffolds, which are foundational structures in many pharmaceuticals and biologically active compounds. The N-benzyl group in this compound influences the steric and electronic properties of the molecule, guiding its reactivity and making it a specific and valuable intermediate for synthesizing targeted complex structures, including synthetic mucin fragments and other oligosaccharides. nih.gov
Precursor for Bioactive Compound Development
The core structure of this compound is closely related to a class of compounds investigated for significant central nervous system activity. By modifying this precursor, researchers can develop a variety of analogues with potential therapeutic applications.
Extensive research has demonstrated that derivatives of N-benzyl-2-acetamidoacetamide are potent anticonvulsants. nih.govnih.gov The parent structure is a key pharmacophore, and modifications based on this scaffold have led to the development of compounds with significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES)-induced seizure test.
Research has focused on understanding the structure-activity relationships (SAR) of this class of compounds. Studies have shown that the 2-acetamido substituent, while not strictly essential, is important for high potency. nih.gov For instance, replacing the 2-acetamido group with other substituents like hydroxyl or methoxy (B1213986) groups can retain activity, but the potency is often reduced. The anticonvulsant activity of N-benzyl 2-acetamido-3-methoxypropionamide (ED50 = 8.3 mg/kg) was found to be significantly higher than its analogue lacking the acetamido group, N-benzyl 2,3-dimethoxypropionamide (ED50 = 30 mg/kg). nih.gov
Stereochemistry also plays a crucial role. For N-benzyl-2-acetamido-3-methoxypropionamide, the anticonvulsant activity resides almost exclusively in the (R)-stereoisomer, which has an ED50 value of 4.5 mg/kg, while the (S)-isomer's ED50 exceeds 100 mg/kg. nih.gov This highlights the specific spatial arrangement required for interaction with the biological target.
| Compound/Analogue | Animal Model | Test | ED₅₀ (mg/kg) | Reference |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mice (i.p.) | MES | 4.5 | nih.gov |
| N-benzyl-2-acetamido-3-methoxypropionamide | Mice (i.p.) | MES | 8.3 | nih.govnih.gov |
| N-benzyl-2-acetamido-3-ethoxypropionamide | Mice (i.p.) | MES | 17.3 | nih.gov |
| N-benzyl 2,3-dimethoxypropionamide | Mice (i.p.) | MES | 30.0 | nih.gov |
| Phenytoin (Reference) | Mice (i.p.) | MES | 6.5 | nih.gov |
| Phenobarbital (Reference) | Mice (i.p.) | MES | 22.0 | nih.gov |
The bromoacetamide functional group is a well-established reactive handle for the covalent modification of biomolecules, particularly proteins. Bromoacetamides are alkylating agents that react readily with nucleophilic residues on proteins, most notably the thiol group of cysteine. thermofisher.com This reactivity makes this compound a potential precursor for the synthesis of chemical probes and imaging agents.
By replacing the bromine atom with a reporter molecule, such as a fluorophore, this compound could be converted into a tool for chemical biology. nih.gov For example, reacting it with a thiol-containing fluorescent dye would yield a fluorescent probe. Such probes are invaluable for studying biological processes, visualizing the localization of specific proteins within cells, and investigating protein-protein interactions. thermofisher.comresearchgate.net Fluorophores like fluorescein (B123965) and Texas Red are commonly available as derivatives that can be conjugated to bromoacetamides for these purposes. thermofisher.com While this specific compound has not been extensively documented for this use, its chemical nature makes it an ideal candidate for derivatization into such molecular tools.
The N-benzyl acetamide (B32628) framework is present in various molecules designed as enzyme inhibitors. The reactive nature of the α-bromo group in this compound allows it to serve as a starting point for the construction of more complex heterocyclic systems through intramolecular or intermolecular cyclization reactions. rsc.org These heterocyclic scaffolds are often privileged structures in medicinal chemistry, meaning they can bind to multiple biological targets.
One area of interest is the development of cholinesterase inhibitors for potential use in neurodegenerative diseases. Research has shown that peptoid structures based on an N-benzyl-2-(N-benzylamido)acetamide scaffold can act as selective inhibitors of butyrylcholinesterase (BChE). abq.org.br Compounds with this core structure have been synthesized and shown to exhibit competitive inhibition of BChE with IC50 values in the micromolar range. abq.org.br this compound can be envisioned as a key precursor for such molecules, where the bromine is substituted with another N-benzylamine moiety to create the final peptoid inhibitor. Additionally, derivatives of N-benzyl acetamide have been investigated as inhibitors for other enzymes, such as Src kinase and cyclooxygenase-II (COX-II). chapman.eduarchivepp.com
The acetamide and benzamide (B126) moieties are common features in a wide range of antimicrobial agents. nanobioletters.com The development of novel antimicrobial drugs is critical due to the rise of antibiotic resistance. While this compound itself is not recognized as an antimicrobial agent, its structure serves as a valuable scaffold for the synthesis of potential new antimicrobial compounds.
The reactive bromo- group can be displaced by various nucleophiles to generate a library of derivatives. For instance, incorporating different heterocyclic rings or functional groups known to be associated with antimicrobial activity could lead to novel compounds. Research on related structures, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, has shown activity against Gram-positive bacteria. nih.gov This suggests that the broader class of halogenated N-aryl/benzyl (B1604629) acetamides warrants investigation for antimicrobial properties. The synthesis of new derivatives from this precursor allows for systematic exploration of structure-activity relationships to optimize potency and spectrum of activity. nih.gov
Development of Functionalized Materials and Polymeric Architectures
The application of this compound extends beyond biology into the realm of materials science. The reactive α-bromo group makes it a candidate for use in polymer chemistry, specifically for creating functionalized polymers. Such materials are of interest for biomedical applications, including drug delivery systems and scaffolds for tissue engineering. nih.gov
There are two primary potential routes for its use:
Initiator for Controlled Radical Polymerization: The carbon-bromine bond can act as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers where the 2-acetamido-N-benzylacetamide moiety is located at one end of every polymer chain.
Post-Polymerization Modification: Alternatively, a polymer with pendant nucleophilic groups (e.g., hydroxyl or amine groups) could be synthesized first. Subsequently, these groups could be reacted with this compound to graft the molecule onto the polymer backbone.
By incorporating this molecule into a polymer structure, the resulting material would exhibit new properties conferred by the acetamido and benzyl groups, potentially influencing characteristics like hydrophobicity, drug-loading capacity, or specific interactions with biological systems. nih.gov
Utility in Agrochemical Research and Related Applications
Comprehensive searches of scientific literature and chemical databases did not yield specific research findings on the application of this compound in the field of agrochemical research. While the broader class of acetamide and N-benzyl amide derivatives has been the subject of extensive investigation for herbicidal and fungicidal properties, no studies detailing the synthesis, evaluation, or specific utility of this compound for these purposes are publicly available.
The acetamide chemical scaffold is a well-established constituent in a variety of commercial agrochemicals. For instance, chloroacetamide derivatives are a major class of herbicides used to control annual grasses and certain broadleaf weeds. researchgate.netekb.eg These compounds typically function by inhibiting the synthesis of very-long-chain fatty acids in plants. researchgate.netekb.eg Similarly, various other N-aryl and N-benzyl acetamide derivatives have been synthesized and evaluated for potential bioactivity, with some showing potent fungicidal or herbicidal effects against various plant pathogens and weeds. researchgate.netekb.egresearchgate.net
However, the specific combination of the acetamido, N-benzyl, and alpha-bromo substituents in the target molecule, this compound, has not been documented in the context of agrochemical discovery or development. Consequently, there is no data available to report on its efficacy, spectrum of activity, or potential as a lead compound in this sector. Further research would be required to determine if this particular compound possesses any meaningful agrochemical properties.
Mechanistic Insights into the Molecular Behavior of 2 Acetamido N Benzyl 2 Bromoacetamide
Nuance of Alpha-Halogen Substitution Mechanisms
The key to the reactivity of 2-acetamido-N-benzyl-2-bromoacetamide is the carbon-bromine bond at the alpha position to the amide carbonyl. This bromine atom serves as a good leaving group, making the alpha-carbon an electrophilic center susceptible to nucleophilic attack. The reactions of α-haloamides are well-documented, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov
The general mechanism for a substitution reaction is outlined below:
A nucleophile (Nu-) approaches the alpha-carbon from the side opposite to the bromine atom.
A transition state is formed where the nucleophile and the leaving group (bromide) are both partially bonded to the alpha-carbon.
The carbon-bromine bond breaks, and the bromide ion departs, while a new carbon-nucleophile bond is fully formed. This process results in an inversion of stereochemistry at the alpha-carbon.
The reactivity of the alpha-carbon is significantly influenced by the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl carbon polarizes the Cα-Br bond, enhancing the electrophilicity of the alpha-carbon. However, unlike α-halo ketones, the resonance contribution from the amide nitrogen can slightly decrease the reactivity of the carbonyl group, but the primary mode of reaction remains nucleophilic substitution at the alpha-carbon.
The synthesis of α-haloamides often involves the halogenation of an enol or enolate intermediate. libretexts.orgchemistrysteps.com In acid-catalyzed mechanisms, the carbonyl oxygen is protonated, facilitating the formation of a nucleophilic enol, which then attacks the halogen (e.g., Br₂). pearson.comyoutube.com In base-promoted reactions, a strong base abstracts an alpha-proton to form a highly nucleophilic enolate, which then reacts with the halogen. libretexts.orgchemistrysteps.com A significant nuance in base-promoted halogenation is the potential for overreaction, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons, making subsequent halogenations faster. libretexts.orgchemistrysteps.com However, for the parent structure of the title compound, there is only a single alpha-proton, theoretically leading to mono-halogenation.
Driving Forces and Stereochemistry of Intramolecular Cyclizations
The multifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions, particularly under basic conditions. The presence of two amide protons (one on the main chain and one on the acetamido group) provides internal nucleophiles that can attack the electrophilic alpha-carbon.
The most studied intramolecular reaction for α-haloamides is the formation of β-lactams (azetidin-2-ones), a core structure in many important antibiotics. nih.govorganic-chemistry.org This cyclization is typically initiated by the deprotonation of the main-chain amide nitrogen, creating a potent internal nucleophile. This nucleophile then attacks the adjacent carbon bearing the bromine in an intramolecular SN2 reaction, closing the four-membered ring.
Key Driving Forces:
Proximity: The reacting groups (amide anion and electrophilic carbon) are held in close proximity, favoring an intramolecular process over intermolecular reactions.
Base-mediation: The presence of a suitable base is crucial to deprotonate the amide nitrogen, generating the necessary nucleophile. The choice of base can influence the reaction rate and outcome.
Leaving Group Ability: The bromine atom is an effective leaving group, facilitating the displacement reaction.
The stereochemistry of this cyclization is a critical aspect. Since the reaction proceeds via an intramolecular SN2 mechanism, it is expected to occur with an inversion of configuration at the chiral alpha-carbon. This stereospecificity is highly valuable in synthesis, allowing for the creation of enantiopure β-lactams from chiral non-racemic α-haloamide precursors. nih.govnih.gov Studies on related systems have established that this stereochemical outcome is consistent, ruling out mechanisms involving planar intermediates that would lead to racemization. nih.gov
Alternatively, cyclization involving the acetamido nitrogen as the nucleophile would lead to the formation of a five-membered ring. The regioselectivity of the cyclization (three-membered α-lactam, four-membered β-lactam, or five-membered ring formation) would be dictated by thermodynamic and kinetic factors, including ring strain and the relative acidity of the two N-H protons.
Structure-Reactivity Relationships and Substituent Effects on Reactivity
The reactivity of this compound can be modulated by introducing various substituents at different positions on the molecule. Understanding these structure-activity relationships (SAR) is fundamental for designing molecules with tailored chemical properties. gardp.org
Substituent Effects on Reactivity:
| Position of Substitution | Type of Substituent | Predicted Effect on Reactivity | Rationale |
| Benzyl (B1604629) Ring (para-position) | Electron-Withdrawing Group (e.g., -NO₂) | Decreased rate of N-deprotonation based cyclization. | Reduces the electron density on the benzyl group, making the main-chain amide proton more acidic but the resulting N-anion less nucleophilic. |
| Benzyl Ring (para-position) | Electron-Donating Group (e.g., -OCH₃) | Increased rate of N-deprotonation based cyclization. | Increases the electron density on the nitrogen, making it a more potent nucleophile after deprotonation. |
| Alpha-Carbon Halogen | Change from Br to I | Increased rate of substitution/cyclization. | Iodine is a better leaving group than bromine, leading to a faster SN2 reaction. researchgate.netnih.gov |
| Alpha-Carbon Halogen | Change from Br to Cl | Decreased rate of substitution/cyclization. | Chlorine is a poorer leaving group than bromine. researchgate.netnih.gov |
| Acetamido Group | Replacement of methyl with CF₃ | Increased acidity of acetamido N-H. | The strongly electron-withdrawing trifluoromethyl group significantly increases the acidity of the N-H proton, potentially favoring cyclization involving this nitrogen. |
Studies on related N-benzyl acetamide (B32628) derivatives have shown that even subtle steric and electronic changes can have profound impacts on biological activity and chemical reactivity. chapman.eduresearchgate.net For instance, modifications to the benzyl ring in other scaffolds have been shown to significantly alter binding affinities to biological targets. Similarly, the nature of the alpha-substituent directly impacts the electrophilicity of the reaction center and the stability of the transition state in substitution reactions.
Molecular Interactions with Biological Macromolecules (Focus on chemical binding and modulation)
Alpha-haloacetamides are a well-established class of reactive electrophiles used as covalent modifiers for biological macromolecules, particularly proteins. creative-proteomics.com The electrophilic alpha-carbon in this compound can react with nucleophilic amino acid residues on a protein's surface, leading to the formation of a stable, irreversible covalent bond.
The primary targets for alkylation by haloacetamides are the side chains of cysteine and, to a lesser extent, lysine. creative-proteomics.comnih.gov
Cysteine: The thiol (-SH) group of cysteine is highly nucleophilic and readily attacks the electrophilic carbon, displacing the bromide and forming a stable thioether linkage. creative-proteomics.com
Lysine: The primary amine (-NH₂) at the end of the lysine side chain can also act as a nucleophile, forming a secondary amine linkage.
Other Residues: Histidine, methionine, and tyrosine can also be modified under certain conditions, although they are generally less reactive than cysteine. researchgate.netnih.gov
The interaction with a biological target is typically a two-step process:
Non-covalent Binding: The molecule first binds reversibly to a specific site or pocket on the protein. These initial interactions are driven by non-covalent forces. The N-benzyl group can participate in hydrophobic or π-stacking interactions, while the two amide groups can act as hydrogen bond donors and acceptors.
Covalent Modification: Once positioned correctly within the binding site, the reactive α-bromoacetamide moiety is presented to a nearby nucleophilic residue. The proximity and proper orientation facilitate the irreversible SN2 reaction, covalently linking the molecule to the protein.
This mechanism is the basis for the action of targeted covalent inhibitors, where the specificity of the non-covalent interactions directs the reactive group to a particular target protein, minimizing off-target reactions. The efficiency of this alkylation depends on the reactivity of the haloacetamide and the nucleophilicity of the target amino acid residue. nih.govresearchgate.net By forming a covalent bond, this compound could act as a potent and irreversible modulator of protein function.
Summary of Potential Molecular Interactions:
| Type of Interaction | Molecular Feature | Potential Interacting Partner (in Proteins) | Consequence |
|---|---|---|---|
| Covalent | α-Bromoacetamide | Cysteine (thiol), Lysine (amine) | Irreversible alkylation, modulation of protein function. creative-proteomics.com |
| Hydrogen Bonding | Amide N-H (donor) | Carbonyl oxygen, Asp, Glu | Reversible binding and orientation. |
| Hydrogen Bonding | Carbonyl O (acceptor) | Amide N-H, Arg, Lys, Ser, Thr | Reversible binding and orientation. |
| Hydrophobic/π-stacking | Benzyl Ring | Phe, Tyr, Trp, Leu, Val | Specificity of non-covalent binding. |
Future Research Directions and Unexplored Avenues in 2 Acetamido N Benzyl 2 Bromoacetamide Chemistry
Development of Green and Sustainable Synthetic Routes
The synthesis of α-haloamides traditionally involves methods that may utilize hazardous reagents and generate significant waste. google.comnih.gov Future research must prioritize the development of environmentally benign synthetic protocols in line with the principles of green chemistry. unibo.it This involves a multi-faceted approach targeting raw materials, solvents, catalysts, and energy consumption.
Key research objectives in this area include:
Atom-Economic Halogenation: Investigating alternative brominating agents that offer higher atom economy than traditional reagents. This could involve electrochemically generated bromine or the use of catalytic systems that recycle the bromide source.
Green Solvents: Moving away from chlorinated solvents, often used in amide synthesis, towards greener alternatives such as bio-derived solvents (e.g., Cyrene, 2-methyltetrahydrofuran) or even solvent-free mechanochemical methods. unibo.it
Catalytic Amide Bond Formation: Exploring novel catalysts for the formation of the N-benzyl amide bond that operate under milder conditions and reduce the need for stoichiometric activating agents, which are a major source of waste.
A comparative analysis of a hypothetical traditional route versus a potential green route is presented below.
| Feature | Traditional Synthetic Route | Proposed Green Synthetic Route |
| Starting Materials | Petrochemical-based | Bio-renewable feedstocks |
| Halogenation | Stoichiometric Br₂ | Catalytic bromination with HBr/H₂O₂ |
| Amidation | Use of coupling reagents (e.g., DCC/DMAP) | Direct catalytic amidation |
| Solvents | Dichloromethane, Chloroform | 2-MeTHF, Water, or solvent-free |
| Waste Profile | High E-factor (Environmental Factor) | Low E-factor, recyclable catalysts |
This shift not only addresses environmental concerns but also aligns with the growing demand from regulatory bodies for sustainable pharmaceutical and chemical manufacturing processes. unibo.it
Exploration of Novel Derivatization Chemistry and Tandem Reactions
The chemical architecture of 2-acetamido-N-benzyl-2-bromoacetamide features multiple reactive sites, making it a prime candidate for extensive derivatization. The α-bromo position is a key electrophilic center, susceptible to nucleophilic substitution, which can be exploited to introduce a wide array of functional groups. nih.govnih.gov
Future derivatization studies could focus on:
Nucleophilic Displacement of Bromide: Systematic exploration of reactions with various nucleophiles (e.g., azides, thiols, secondary amines, carbanions) to generate a library of novel α-substituted acetamides.
Radical Chemistry: Utilizing the C-Br bond for radical-mediated transformations, such as atom transfer radical addition (ATRA) to alkenes or radical cyclizations, to build more complex molecular scaffolds. nih.govnih.gov
Modifications of the Acetamido and Benzyl (B1604629) Groups: Exploring functionalization on the N-acetyl group or the benzyl ring to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Furthermore, the development of tandem reactions —where multiple bond-forming events occur in a single pot without isolating intermediates—offers a powerful strategy for increasing synthetic efficiency. numberanalytics.com A hypothetical tandem reaction could involve an initial nucleophilic substitution at the α-bromo position, followed by an intramolecular cyclization, to rapidly construct heterocyclic systems. Such strategies significantly reduce step counts, solvent usage, and purification efforts, contributing to both economic and environmental sustainability. numberanalytics.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a significant technological advancement in chemical manufacturing. nih.govprolabas.com Flow chemistry offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety for handling hazardous intermediates, and potential for seamless scale-up. rsc.orgrsc.org
The integration of the synthesis of this compound and its derivatives into flow chemistry platforms could:
Improve Reaction Efficiency and Safety: The precise control in microreactors can lead to higher yields and purities while minimizing the risks associated with exothermic reactions or unstable intermediates. researchgate.net
Enable High-Throughput Synthesis: Coupling flow reactors with automated systems allows for the rapid synthesis of large libraries of analogues for screening purposes. researchgate.net This is particularly valuable in early-stage drug discovery.
Automated synthesis platforms, sometimes referred to as "synthesis robots," can execute complex multi-step reaction sequences with minimal human intervention. synplechem.comsigmaaldrich.com By developing protocols for these platforms, researchers can accelerate the exploration of the chemical space around the this compound core, facilitating the rapid identification of compounds with optimized properties. bioengineer.org
| Technology | Advantages for this compound Chemistry |
| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, higher yields. nih.govrsc.org |
| Automated Synthesis | High-throughput library generation, rapid SAR studies, improved reproducibility. researchgate.netsynplechem.com |
| Integrated Platforms | Seamless synthesis, purification, and analysis for accelerated discovery cycles. researchgate.net |
Advanced Computational-Experimental Synergies for Rational Design
The synergy between computational chemistry and experimental synthesis is a cornerstone of modern molecular design. nih.gov For this compound, computational tools can provide invaluable insights to guide synthetic efforts, saving time and resources.
Future research should leverage:
Quantum Mechanical (QM) Calculations: To understand the electronic structure, reactivity, and reaction mechanisms. This can help in predicting the most favorable sites for derivatization and designing more efficient synthetic routes.
Molecular Docking and Dynamics: If a biological target is identified, these methods can predict the binding mode and affinity of this compound and its derivatives, enabling the rational design of more potent analogues. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: By building mathematical models that correlate chemical structure with biological activity, QSAR can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis. researchgate.net
This integrated "in silico-in vitro" approach creates a feedback loop where computational predictions are tested experimentally, and the experimental results are used to refine the computational models, leading to a more efficient and targeted discovery process.
Identification of Novel Research Applications in Emerging Chemical Fields
While analogs of this compound have been explored for anticonvulsant properties, the full application spectrum of this specific scaffold is yet to be determined. nih.govnih.govscilit.com The unique combination of functional groups suggests potential utility in a variety of emerging fields.
Unexplored avenues for application include:
Chemical Biology: The α-bromoacetamide moiety can act as a covalent warhead, making the compound a potential candidate for developing chemical probes to study protein function or as an irreversible enzyme inhibitor.
Materials Science: The amide functionalities provide hydrogen bonding capabilities, suggesting that derivatives could be explored as building blocks for self-assembling materials, organogels, or functional polymers.
Agrochemicals: The structural motifs present in the molecule are found in some classes of pesticides and herbicides. Screening for such activities could open up new, non-pharmaceutical applications.
A systematic screening of this compound and its derivatives against a diverse range of biological targets and in various material science contexts is a crucial next step to uncovering its full potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-acetamido-N-benzyl-2-bromoacetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-bromoacetyl bromide and N-benzyl-2-acetamidoacetamide precursors. A typical protocol involves reacting equimolar quantities of the amine (e.g., N-benzyl-2-acetamidoacetamide) with 2-bromoacetyl bromide in a biphasic system (e.g., 10% aqueous Na₂CO₃) under vigorous stirring. Solid precipitates form within 10–20 minutes, which are filtered and washed with cold water . Optimization of solvent polarity (e.g., THF vs. DCM) and reaction temperature (0–25°C) is critical to minimize hydrolysis of the bromoacetamide intermediate.
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–Br bond length ~1.9 Å, typical for bromoacetamides) to confirm stereoelectronic effects .
- NMR spectroscopy : Key signals include δ ~4.2 ppm (CH₂Br), δ ~2.0 ppm (acetamido CH₃), and aromatic protons (δ ~7.3–7.5 ppm) for the benzyl group.
- HPLC-MS : Monitor purity (>95%) and detect impurities (e.g., dehalogenated byproducts) using reverse-phase C18 columns with acetonitrile/water gradients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
